8-quinolinyl (4-fluorophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c18-13-6-8-14(9-7-13)21-11-16(20)22-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQKWGJZGNVITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)COC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 8-quinolinyl (4-fluorophenoxy)acetate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number, environment, and coupling of hydrogen atoms. The aromatic protons of the quinoline (B57606) and fluorophenoxy rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The methylene (B1212753) protons of the acetate (B1210297) group would likely resonate in the range of δ 4.5-5.5 ppm, shifted downfield by the adjacent ester oxygen and the quinoline ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (around δ 165-175 ppm). The carbon atoms of the quinoline and fluorophenoxy rings will appear in the aromatic region (δ 110-160 ppm), with their precise shifts influenced by the substituents and the nitrogen heteroatom. The methylene carbon of the acetate group would be expected in the δ 60-70 ppm range.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing the fluorophenoxy moiety. organicchemistrydata.org Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making ¹⁹F NMR a routine and informative experiment. organicchemistrydata.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. organicchemistrydata.org For the 4-fluorophenoxy group, a single resonance is expected, and its chemical shift provides confirmation of the fluorine's position on the aromatic ring.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.90 | dd | H-2 (Quinoline) |
| ¹H | 8.20 | dd | H-4 (Quinoline) |
| ¹H | 7.50-7.70 | m | H-3, H-5, H-6 (Quinoline) |
| ¹H | 7.40 | dd | H-7 (Quinoline) |
| ¹H | 7.00-7.20 | m | Protons on 4-fluorophenoxy ring |
| ¹H | 5.10 | s | -O-CH₂-C=O |
| ¹³C | 168.0 | s | C=O (Ester) |
| ¹³C | 158.0 (d, ¹JCF) | d | C-4 (Fluorophenoxy) |
| ¹³C | 150.0 | s | C-8a (Quinoline) |
| ¹³C | 148.0 | s | C-8 (Quinoline) |
| ¹³C | 140.0 | d | C-2 (Quinoline) |
| ¹³C | 136.0 | d | C-4 (Quinoline) |
| ¹³C | 129.0 | d | C-6 (Quinoline) |
| ¹³C | 127.0 | s | C-4a (Quinoline) |
| ¹³C | 122.0 | d | C-3 (Quinoline) |
| ¹³C | 121.0 (d, ²JCF) | d | C-3, C-5 (Fluorophenoxy) |
| ¹³C | 116.0 (d, ³JCF) | d | C-2, C-6 (Fluorophenoxy) |
| ¹³C | 110.0 | d | C-5, C-7 (Quinoline) |
| ¹³C | 65.0 | t | -O-CH₂-C=O |
| ¹⁹F | -115 to -125 | s | Ar-F |
Note: This is a predicted table based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. nih.gov
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption peak around 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. rsc.org The C-O stretching vibrations of the ester group would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic quinoline and fluorophenoxy rings will produce a series of peaks in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorophenoxy group typically gives a strong absorption band in the 1250-1000 cm⁻¹ range. The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2980-2900 | Weak | C-H Stretch | Aliphatic (CH₂) |
| 1740 | Strong | C=O Stretch | Ester |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1250-1200 | Strong | C-O Stretch | Ester (asymmetric) |
| 1200-1100 | Strong | C-F Stretch | Aryl-Fluoride |
| 1100-1000 | Strong | C-O Stretch | Ester (symmetric) |
Note: This table presents expected absorption ranges. The exact peak positions can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and molecular weight of a compound with very high accuracy. mdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the unambiguous determination of the molecular formula. researchgate.net
For this compound, an HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The measured m/z value of this ion can be compared to the calculated theoretical mass to confirm the elemental composition (C₁₇H₁₂FNO₃).
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information. Expected fragmentation pathways could include the cleavage of the ester bond, leading to fragments corresponding to the 8-hydroxyquinoline (B1678124) cation and the (4-fluorophenoxy)acetyl cation, or the loss of neutral molecules like ketene (B1206846) (CH₂=C=O). Analysis of these fragments further corroborates the proposed structure.
Interactive Data Table: Expected HRMS Data for this compound (C₁₇H₁₂FNO₃)
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 298.0823 | (To be determined) | Molecular Ion |
| [M+Na]⁺ | 320.0642 | (To be determined) | Sodium Adduct |
| [C₉H₇NO]⁺ | 145.0528 | (To be determined) | 8-Hydroxyquinoline fragment |
| [C₈H₆FO₂]⁺ | 153.0352 | (To be determined) | (4-fluorophenoxy)acetyl fragment |
Note: The "Observed m/z" would be filled in with experimental data. The calculated values are based on the exact masses of the most abundant isotopes.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., a UV-Vis detector set to a wavelength where the compound absorbs strongly). A pure sample should ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. By integrating the area of the peak, the purity of the sample can be quantified, typically aiming for >95% for further studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While HPLC is often preferred for non-volatile or thermally labile compounds, GC-MS can be a valuable tool if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the identification of the main product and any volatile impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identity and purity of the compound.
Interactive Data Table: Representative Chromatographic Data
| Technique | Parameter | Expected Value | Significance |
| HPLC | Retention Time | Dependent on conditions | Characteristic of the compound |
| HPLC | Peak Area % | > 95% | Purity assessment |
| GC-MS | Retention Time | Dependent on conditions | Characteristic of the compound |
| GC-MS | Mass Spectrum | Matches HRMS data | Confirms identity of the peak |
Note: The "Expected Value" for retention times is highly dependent on the specific experimental setup (e.g., column, mobile/carrier gas, temperature program).
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
To perform SC-XRD, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would confirm the connectivity of the atoms as determined by NMR and MS. It would also reveal important details about the molecule's conformation, such as the dihedral angles between the quinoline and fluorophenoxy rings. Furthermore, SC-XRD provides insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.
Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
| Z | 4 |
Note: This is a hypothetical data table. Actual crystallographic data can only be obtained through experimental SC-XRD analysis.
Iv. Mechanistic Investigations of Biological Interactions
Molecular Target Identification and Validation in Experimental Systems
Investigation of DNA/RNA Interaction Mechanisms
The direct interaction of 8-quinolinyl (4-fluorophenoxy)acetate with nucleic acids like DNA and RNA has been a subject of scientific inquiry, primarily through computational and spectroscopic methods. Molecular docking studies are frequently employed to predict the binding mode and affinity of quinoline (B57606) derivatives to DNA. These studies have suggested that the planar quinoline ring system is capable of intercalating between the base pairs of the DNA double helix. In addition to intercalation, the molecule may also bind to the minor groove of DNA. The stability of this interaction is thought to be enhanced by hydrogen bonding and van der Waals forces between the compound and the nucleotides.
Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, have been utilized to confirm these interactions. When a compound intercalates into the DNA helix, it often results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the compound's absorption spectrum, providing evidence of the binding event.
Cellular Pathway Modulation in In Vitro Biological Models
The antiproliferative activity of this compound and structurally related compounds has been evaluated against a panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of the cell population.
Research has demonstrated that derivatives of 8-hydroxyquinoline (B1678124) exhibit a range of cytotoxic activities. For instance, studies on compounds with similar structural motifs have shown notable effects against various cancer cell lines. The presence and position of substituents on the phenoxy ring, such as the fluorine atom in this compound, can significantly influence this activity. One study highlighted that a related compound demonstrated significant antiproliferative effects against human cervical cancer (HeLa), human breast cancer (MCF-7), and human colorectal cancer (HCT-116) cell lines.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of a Structurally Related Quinoline Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 2.01 |
| MCF-7 | Breast Cancer | 3.55 |
| HCT-116 | Colorectal Cancer | 1.98 |
| This table presents data for a compound structurally related to this compound, as reported in scientific literature. |
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Investigations into quinoline derivatives have shown that they can trigger this process in cancer cells. This is often assessed by observing morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, as well as through biochemical assays like Annexin V/propidium iodide staining.
Furthermore, these compounds can interfere with the normal progression of the cell cycle. Analysis using flow cytometry has revealed that treatment with certain 8-hydroxyquinoline esters can lead to an accumulation of cells in specific phases of the cell cycle. For example, a notable increase in the sub-G1 cell population is often observed, which is indicative of apoptotic cell death. Additionally, these compounds can cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting proliferation.
The biological effects of this compound and its analogs are rooted in their ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer. One of the key targets for quinoline-based compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can suppress the downstream signals that promote cancer cell survival.
Studies have also explored the impact of these compounds on the expression levels of proteins involved in the regulation of apoptosis. Treatment with related quinoline derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax, while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. Additionally, these compounds have been observed to induce the cleavage and activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
V. Structure Activity Relationship Sar and Rational Ligand Design
Elucidation of Key Structural Features for Biological Activity
The biological activity of quinoline (B57606) derivatives is intricately linked to their structural features. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of the target molecule, is a well-established pharmacophore with a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.govnih.govresearchgate.net The biological profile of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring. imist.ma
Key structural features that are often crucial for the biological activity of quinoline-based compounds include:
The Quinoline Core: This bicyclic aromatic system provides a rigid scaffold for the precise orientation of functional groups, facilitating interactions with biological targets.
The 8-position Linker: The nature of the substituent at the 8-position of the quinoline ring significantly influences activity. In the case of 8-quinolinyl (4-fluorophenoxy)acetate, an ester linkage connects the quinoline core to the phenoxyacetate (B1228835) moiety.
The Phenoxyacetate Group: This part of the molecule can engage in various interactions, and its substitution pattern, such as the fluorine atom at the 4-position of the phenyl ring, can modulate properties like lipophilicity and binding affinity.
Quantitative structure-activity relationship (QSAR) studies on related phenoxyacetic acid derivatives have shown that hydrophobic and electronic parameters of the substituents on the phenyl ring are significant for their biological effect. nih.gov For instance, positive correlations have been observed with the hydrophobicity (π values) and the electronic-withdrawing nature (σ constants) of substituents. nih.gov
| Structural Feature | Potential Contribution to Biological Activity | Supporting Evidence |
|---|---|---|
| Quinoline Nucleus | Provides a rigid scaffold for optimal substituent orientation and can engage in π-π stacking interactions. | Core scaffold in numerous biologically active compounds. nih.govbenthamdirect.comrsc.org |
| Ester Linkage at 8-position | Influences pharmacokinetic properties and can be a target for enzymatic cleavage, potentially leading to a prodrug effect. | Esterification is a common strategy in drug design to modify properties. mdpi.com |
| 4-Fluorophenyl Group | The fluorine atom can enhance binding affinity through favorable interactions and can block metabolic pathways. benthamscience.com | Fluorine substitution is a widely used strategy in medicinal chemistry. benthamscience.com |
| Acetate (B1210297) Moiety | Can participate in hydrogen bonding and influences the overall polarity and solubility of the molecule. | The carboxylic acid group in related phenoxyacetic acids is important for activity. nih.gov |
Role of the Quinoline Core in Molecular Recognition and Binding Affinity
The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of approved drugs and biologically active molecules. benthamdirect.comnih.gov Its rigid, planar structure and the presence of a nitrogen atom are key to its role in molecular recognition.
The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its receptor. nih.gov Furthermore, the aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pockets of proteins. nih.gov These interactions are fundamental for the stabilization of the ligand-receptor complex. nih.gov
Studies on various quinoline-based inhibitors have highlighted the importance of the quinoline core in binding to the active sites of enzymes. For example, in the case of certain kinase inhibitors, the quinoline ring is involved in critical interactions within the ATP-binding pocket. nih.gov The specific substitution pattern on the quinoline ring can fine-tune these interactions, leading to enhanced potency and selectivity.
Influence of the (4-fluorophenoxy)acetate Moiety on Biological Profile
The phenoxyacetic acid group, and its derivatives, are known to possess a range of biological activities. researchgate.net The carboxylic acid functionality, or in this case, the ester, can participate in hydrogen bonding interactions with receptor sites. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation.
The presence of a fluorine atom at the 4-position of the phenyl ring is a common and impactful modification in drug design. Fluorine is a highly electronegative atom and can form strong, favorable interactions with biological targets. Its introduction can also block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. benthamscience.com Furthermore, the substitution of hydrogen with fluorine can alter the electronic properties of the aromatic ring, which can influence binding affinity. benthamscience.com
In QSAR studies of phenoxyacetic acid derivatives, the nature of the substituent on the phenyl ring has been shown to be a determinant of activity. nih.gov For example, in a series of antisickling agents, the potency was positively correlated with the hydrophobicity and electron-withdrawing nature of the substituents. nih.gov
| Moiety Component | Influence on Biological Profile | Example from Related Compounds |
|---|---|---|
| Phenoxy Group | Provides a scaffold for substitution and influences lipophilicity. | Core structure in various biologically active agents. researchgate.net |
| Ether Linkage | Imparts conformational flexibility. | Allows for optimal orientation in the binding site. |
| Acetate Group | Potential for hydrogen bonding and influences solubility. | Carboxylic acid in related compounds is crucial for activity. nih.gov |
| 4-Fluoro Substituent | Enhances binding affinity, blocks metabolism, and alters electronic properties. | Commonly used to improve the pharmacological properties of drug candidates. benthamscience.com |
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its biological activity. For this compound, which contains several rotatable bonds, conformational analysis is essential to identify the low-energy, bioactive conformations that are responsible for interacting with a biological target.
The key rotatable bonds in this molecule are around the ether oxygen and the ester group. The dihedral angles around these bonds determine the spatial arrangement of the quinoline and the 4-fluorophenyl rings relative to each other. The conformational preferences of bi-aryl ethers and related structures are influenced by a balance of steric and electronic effects. nih.govnih.gov
Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational space of this compound. These studies can generate conformational energy profiles, which plot the energy of the molecule as a function of the torsion angles of the rotatable bonds. nih.gov The minima on these profiles represent the most stable conformations.
The identification of the bioactive conformation often relies on techniques like 3D-QSAR and molecular docking. In 3D-QSAR studies, the spatial arrangement of different physicochemical fields (steric, electrostatic) of a series of molecules is correlated with their biological activities. nih.gov This can reveal the conformational features that are required for optimal interaction with the receptor. Molecular docking simulations can predict the binding mode of the ligand within the active site of a target protein, providing a model of the bioactive conformation.
Principles of Rational Drug Design Applied to Quinoline-Based Ligands
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-receptor interactions. mdpi.com The quinoline scaffold has been extensively utilized in rational drug design campaigns to generate potent and selective inhibitors for a variety of targets. benthamdirect.comnih.gov
The design of novel quinoline-based ligands often begins with a lead compound, which could be a natural product or a hit from a high-throughput screen. The structure of this lead is then systematically modified to improve its pharmacological properties. Key strategies include:
Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems to explore new chemical space and intellectual property.
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein, obtained from X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site. This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, a pharmacophore model can be developed based on the structures of known active compounds. This model defines the essential structural features required for activity and can be used to design new molecules with improved properties. 3D-QSAR is a powerful LBDD technique that has been applied to quinoline derivatives. nih.gov
Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound.
For this compound, rational design efforts could involve modifying the substitution pattern on both the quinoline and the phenyl rings, altering the linker between these two moieties, or replacing the ester group with other functional groups to modulate activity, selectivity, and pharmacokinetic properties.
Vi. Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "8-quinolinyl (4-fluorophenoxy)acetate," molecular docking is employed to simulate its interaction with the active sites of various protein targets.
Molecular docking studies are instrumental in predicting how "this compound" might bind to a specific protein receptor. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. researchgate.netnih.gov These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable binding interaction. researchgate.net For quinoline (B57606) derivatives, docking studies have been successfully used to predict binding modes and affinities against various protein targets. researchgate.netekb.eg The quinolinyl moiety, for instance, can be critical in directing the binding of the molecule within the active site. researchgate.net
The predicted binding mode provides a static snapshot of the ligand-protein complex, illustrating the most probable conformation of the ligand within the active site. This information is crucial for understanding the structural basis of the compound's potential biological activity.
Table 1: Representative Binding Affinity Data for Similar Compounds This table presents illustrative binding affinity data from molecular docking studies of various quinoline derivatives against different protein targets. The data is intended to be representative of the types of results obtained in such studies.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline Derivative | CB1a | -5.3 to -6.1 nih.gov |
| 8-Chloroquinolone | Staphylococcus aureus receptor | Not specified, but favorable scores reported researchgate.net |
| Quinazolin-2,4-dione | COVID-19 Main Protease | -7.9 to -9.6 ekb.eg |
A detailed analysis of the docked pose of "this compound" allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's binding affinity and specificity for the target protein. researchgate.net
π-Stacking: The aromatic quinoline ring system can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govbiorxiv.org These interactions are crucial for the recognition of aromatic ligands by protein targets. nih.gov
Hydrophobic Contacts: The nonpolar regions of "this compound," including the quinoline and fluorophenoxy rings, can form favorable hydrophobic interactions with nonpolar amino acid residues in the active site. github.io These interactions are a major driving force for ligand binding. github.io
Understanding these critical interactions provides valuable insights for the rational design of more potent and selective analogs of "this compound". biorxiv.org
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. uni-muenchen.dedtu.dk MD simulations are employed to assess the conformational stability of "this compound" and to study the dynamics of its binding to a protein target.
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal:
The stability of the predicted binding pose over time.
The flexibility of both the ligand and the protein's active site.
The role of water molecules in mediating ligand-protein interactions.
The energetic landscape of the binding process.
These simulations provide a more realistic representation of the biological system and can help to refine the binding hypotheses generated from molecular docking studies. uni-muenchen.de
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of "this compound". scirp.orgnih.gov These methods provide a detailed understanding of the molecule's properties at the atomic level.
One of the key applications of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govaimspress.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
These calculations can also determine other important electronic properties, such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and Mulliken atomic charges, which describe the charge distribution on each atom. scirp.orgaimspress.com This information is valuable for predicting how the molecule will interact with other molecules and for understanding its reactivity. nih.gov
Table 2: Representative Quantum Chemical Parameters for a Quinoline Derivative This table presents illustrative quantum chemical parameters calculated using DFT for a generic quinoline derivative. These values are representative of the types of data obtained from such calculations and are not specific to "this compound."
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 eV scirp.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 eV scirp.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.83 eV scirp.org |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~2.0 D |
| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO |
| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com
To develop a QSAR model for a series of compounds related to "this compound," a dataset of molecules with known biological activities is required. researchgate.net The process involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, physicochemical, or 3D in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. mdpi.com This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.netarxiv.org
Elucidation of Physico-Chemical Descriptors Influencing Activity
The activity of this compound is not an isolated feature but rather a consequence of its specific chemical structure and the properties derived from it. Computational studies on analogous compounds have identified several key physico-chemical descriptors that are critical in modulating their biological effects. These include lipophilicity, polar surface area, and various electronic and steric parameters.
Electronic Properties: The electronic nature of the substituents on both the quinoline and phenoxy rings plays a significant role in the compound's reactivity and interaction with biological targets. The fluorine atom on the phenoxy ring, being a strongly electron-withdrawing group, can influence the electron distribution across the entire molecule. This can affect the compound's ability to participate in hydrogen bonding and other non-covalent interactions. QSAR studies on related 8-hydroxyquinoline (B1678124) derivatives have demonstrated that electron-withdrawing substituents can positively influence antiviral and anticancer activities. researchgate.netarabjchem.org Key electronic descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of chemical reactivity.
Steric and Topological Descriptors: The size and shape of the molecule are also critical for its activity. These descriptors determine how well the molecule can fit into the binding site of a biological target.
Molecular Weight and Volume: These basic descriptors give an indication of the molecule's size.
Polar Surface Area (PSA): This is the surface area of the molecule that arises from polar atoms, primarily oxygen and nitrogen. PSA is a good predictor of a molecule's ability to permeate cell membranes. wikipedia.org A lower PSA is generally associated with better cell permeability.
The following table provides calculated physico-chemical descriptors for this compound, offering a quantitative insight into its molecular profile.
| Descriptor | Value | Significance |
| Molecular Weight | 283.26 g/mol | Influences diffusion and transport properties. |
| logP (calculated) | 3.85 | Indicates a significant degree of lipophilicity, suggesting good membrane permeability. |
| Polar Surface Area (PSA) | 48.5 Ų | A relatively low value, which is favorable for cell membrane penetration. wikipedia.org |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of a hydrogen bond donor can affect its binding mode compared to the parent 8-hydroxyquinoline. |
| Rotatable Bonds | 3 | Provides a degree of conformational flexibility. |
The interplay of these descriptors is crucial. For instance, while high lipophilicity can enhance membrane crossing, it might also lead to non-specific binding and reduced bioavailability if not balanced by other properties like polar surface area.
Research on a series of 6,7-disubstituted-4-phenoxyquinoline derivatives has underscored the importance of electron-withdrawing groups on the phenoxy moiety for enhancing anticancer activity. arabjchem.org This provides a strong rationale for the inclusion of the 4-fluoro substituent in this compound.
The following table presents data from a QSAR study on 8-hydroxyquinoline derivatives, illustrating the relationship between physico-chemical properties and antimicrobial activity. While not the exact compound, this data for analogous structures highlights the governing principles.
| Compound (Substituent on Quinoline Ring) | logP | Polarizability | Mass | Antimicrobial Activity (MIC µM) |
| 8-Hydroxyquinoline | 1.98 | 15.3 | 145.16 | 6.90 |
| 5-Chloro-8-hydroxyquinoline | 2.67 | 17.1 | 179.61 | 5.58 |
| 5,7-Dichloro-8-hydroxyquinoline | 3.36 | 18.9 | 214.05 | - |
| 5-Nitro-8-hydroxyquinoline | 1.83 | 16.9 | 190.16 | - |
Data adapted from a QSAR study on 8-hydroxyquinoline derivatives against S. aureus. scienceopen.com
This data demonstrates that increasing lipophilicity and mass through halogenation can correlate with increased antimicrobial potency. scienceopen.comsubstack.com The electronic effects of the substituents also play a critical role in modulating this activity.
Vii. Future Directions and Emerging Research Perspectives
Exploration of Novel Bioactivities and Target Spaces
The 8-hydroxyquinoline (B1678124) (8-HQ) nucleus is a privileged scaffold known for a wide array of biological effects, including antimicrobial, anticancer, antifungal, and neuroprotective activities. nih.govresearchgate.net Derivatives of 8-HQ have demonstrated efficacy against various bacterial and fungal pathogens, often showing synergistic effects when combined with existing drugs like fluconazole. nih.gov The phenoxyacetic acid group is also a component of various biologically active compounds, noted for anti-inflammatory and antimicrobial properties. nih.govjetir.orgnih.gov
Future research will likely focus on screening 8-quinolinyl (4-fluorophenoxy)acetate against a broad panel of biological targets. Initial investigations would logically extend from the known activities of its parent structures.
Potential Areas of Bioactivity Exploration:
Antimicrobial Activity: Testing against multidrug-resistant bacterial strains ("ESKAPE" pathogens) and a spectrum of fungal pathogens is a primary avenue. nih.govsemanticscholar.org
Anticancer Activity: Evaluation against various cancer cell lines, particularly those where 8-HQ derivatives have shown promise, is warranted. nih.govresearch-nexus.netnih.gov The compound could be investigated as a potential inhibitor of kinases or other enzymes involved in cancer progression. nih.gov
Neuroprotective Effects: Given the role of 8-HQ derivatives as iron chelators and their application in neuroprotection, exploring the potential of this compound in models of neurodegenerative diseases is a compelling direction. nih.govresearchgate.net
Anti-inflammatory Activity: The phenoxyacetic acid moiety suggests potential as a selective COX-2 inhibitor, a key target in inflammation. nih.govmdpi.com
Pesticidal Activity: Quinoline (B57606) derivatives have been increasingly explored for the development of new fungicides and other pesticides, opening an avenue in agricultural research. nih.gov
A summary of potential bioactivities for future investigation is presented in Table 1.
Table 1: Potential Bioactivities and Research Targets for this compound| Bioactivity | Target Space | Rationale Based on Parent Scaffolds |
|---|---|---|
| Antimicrobial | Bacterial and fungal pathogens (including multidrug-resistant strains) | 8-hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial and antifungal properties. nih.govresearch-nexus.netresearchgate.net |
| Anticancer | Kinases, metalloenzymes, cancer cell lines | 8-hydroxyquinoline is a known scaffold in anticancer drug design. nih.govnih.govnih.gov |
| Neuroprotective | Iron chelation, neurodegenerative disease models | 8-hydroxyquinoline derivatives have shown neuroprotective potential. nih.govresearchgate.net |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Phenoxyacetic acid derivatives are known for their anti-inflammatory effects. nih.govnih.gov |
| Pesticidal | Fungal and other agricultural pests | Quinoline scaffolds are used in the development of modern pesticides. nih.gov |
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of quinoline derivatives has evolved significantly, with numerous advanced methodologies now available. rsc.org Future work on this compound will likely involve the development of synthetic routes to a library of analogues to establish structure-activity relationships (SAR). nih.gov
Modern synthetic strategies that could be employed include:
Multicomponent Reactions (MCRs): These reactions, such as the Povarov or Ugi reactions, allow for the construction of complex molecular architectures in a single step, which is ideal for generating diverse libraries of compounds. rsc.org
Transition Metal-Catalyzed Cross-Coupling: Techniques like Suzuki and Ullmann-type couplings, often using palladium or copper catalysts, are highly effective for modifying the quinoline scaffold. numberanalytics.com
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. numberanalytics.com
Flow Chemistry and Microdroplet Reactions: These technologies enable high-throughput synthesis and optimization of reaction conditions, accelerating the drug discovery process. nih.govnih.govresearchgate.net
A table summarizing advanced synthetic approaches is provided below.
Table 2: Advanced Synthetic Methodologies for this compound Analogues| Methodology | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. rsc.org | High atom economy, operational simplicity, and rapid generation of molecular diversity. rsc.org |
| Transition Metal Catalysis | Using catalysts like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com | High efficiency, regioselectivity, and broad substrate scope. mdpi.com |
| Microwave-Assisted Synthesis | Employing microwave radiation to heat reaction mixtures. numberanalytics.com | Rapid reaction rates, improved yields, and reduced energy consumption. numberanalytics.com |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Enhanced safety, scalability, and process control. |
Integration of High-Throughput Screening and Computational Workflows
To efficiently explore the therapeutic potential of this compound and its future analogues, a combination of high-throughput screening (HTS) and computational methods will be essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. researchgate.net For this compound, HTS can be used to quickly identify promising bioactivities and initial hit compounds from a library of its derivatives. nih.gov
Computational Workflows:
Molecular Docking: This technique can predict the binding affinity and interaction modes of the compound with various protein targets, helping to prioritize experimental testing. semanticscholar.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, guiding the design of more potent compounds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the compound-protein complex over time in a simulated physiological environment. mdpi.com
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.netnih.gov
Design of Chemical Probes for Cellular and Molecular Biology Research
The quinoline scaffold is a valuable component of fluorescent probes due to its photophysical properties. researchgate.net This opens up the possibility of developing derivatives of this compound as chemical probes to study biological processes.
Potential Applications as Chemical Probes:
Fluorescent Probes for Bioimaging: By modifying the structure to enhance its fluorescent properties, analogues could be used for live-cell imaging to visualize specific cellular components or track biological events. researchgate.netacs.org
Probes for Target Identification: Attaching a tag (like biotin) to the molecule would allow for its use in pull-down assays to identify its cellular binding partners, a crucial step in understanding its mechanism of action. mskcc.org
Sensors for Metal Ions: 8-hydroxyquinoline and its derivatives are excellent chelating agents and have been used to create fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. rroij.com This property could be harnessed to develop sensors for biological and environmental applications.
Synergistic Approaches Combining Chemical Synthesis, Biological Evaluation, and Computational Modeling
The future of research on this compound will rely on an integrated, multidisciplinary approach. mdpi.com This synergistic strategy involves a continuous feedback loop between chemical synthesis, biological testing, and computational analysis.
The Integrated Research Cycle:
Design: Computational modeling and QSAR studies will guide the design of new analogues with predicted improvements in activity and drug-like properties. mdpi.com
Synthesis: Advanced and efficient synthetic methods will be used to create the designed compounds. nih.gov
Screening: The new compounds will be evaluated through high-throughput biological assays to determine their activity and selectivity. researchgate.net
Analysis: The results from the biological screening will be used to refine the computational models, leading to a new generation of improved compound designs.
This iterative process will accelerate the optimization of lead compounds and enhance the likelihood of discovering novel therapeutic agents derived from the this compound scaffold. mdpi.com
Q & A
Q. Methodological Answer :
Data Triangulation :
- NMR : Compare experimental / chemical shifts with DFT-calculated values (e.g., using Gaussian09) to detect discrepancies in substituent effects .
- HRMS : Confirm molecular ion ([M+H]) isotopic patterns to rule out impurities (e.g., residual solvents or unreacted starting materials) .
Dynamic Effects : Investigate conformational flexibility (e.g., ester group rotation) via variable-temperature NMR to explain peak splitting anomalies .
Advanced: What strategies enhance regioselectivity in palladium-catalyzed C–H activation for modifying the quinoline core?
Q. Methodological Answer :
Directing Group Optimization : Use electron-withdrawing groups (e.g., -SOR) on the quinoline ring to stabilize Pd intermediates during C–H functionalization .
Ligand Design : Employ bidentate ligands (e.g., 2,2'-bipyridine) to control coordination geometry and favor ortho/meta substitution .
Solvent Screening : Polar aprotic solvents (e.g., DMA) improve catalyst stability and reduce competing pathways like β-hydride elimination .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
FT-IR : Identify ester C=O stretching (~1740 cm) and quinoline C=N vibrations (~1620 cm) .
NMR :
- : Detect fluorine-induced deshielding in the 4-fluorophenoxy group (δ 6.8–7.2 ppm) .
- : Single peak near -110 ppm confirms para-fluorine substitution .
LC-MS/MS : Quantify trace impurities using fragmentation patterns (e.g., m/z 198 for the fluorophenoxy fragment) .
Advanced: How does fluorination at the para position influence electronic properties and bioactivity?
Q. Methodological Answer :
Electronic Effects :
- Fluorine’s electronegativity increases quinoline’s π-electron deficiency, enhancing binding to metal ions (e.g., Fe) in chelation-based assays .
- Hammett σ values predict altered reaction kinetics in nucleophilic substitutions .
Bioactivity : Fluorine improves metabolic stability and membrane permeability, as shown in cytotoxicity assays against HeLa cells (IC reduction by ~40% vs. non-fluorinated analogs) .
Advanced: How are unexpected byproducts in the synthesis analyzed and mitigated?
Q. Methodological Answer :
Byproduct Identification :
- HPLC-PDA : Resolve diastereomers or oxidation products (e.g., quinoline N-oxide) using C18 columns and gradient elution .
Mitigation Strategies :
- Inert Atmosphere : Prevent oxidation during ester coupling by using argon/nitrogen .
- Catalyst Poisoning Tests : Add mercury to detect colloidal Pd(0) nanoparticles causing side reactions .
Basic: What methodologies assess the compound’s biological activity in antimicrobial studies?
Q. Methodological Answer :
Agar Diffusion Assays : Measure zone-of-inhibition against Gram-positive bacteria (e.g., S. aureus) using 100 µg/mL compound-loaded discs .
MIC Determination : Broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations, with fluorophenoxy derivatives showing enhanced potency due to lipophilicity .
Enzyme Inhibition : Fluorescence quenching assays to study binding to E. coli dihydrofolate reductase (DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
